Product packaging for 2-(Dichloromethyl)-1,3,5-trimethylbenzene(Cat. No.:)

2-(Dichloromethyl)-1,3,5-trimethylbenzene

Cat. No.: B13690799
M. Wt: 203.10 g/mol
InChI Key: NLYCXOWHQJCNKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dichloromethyl)-1,3,5-trimethylbenzene is a specialty organic compound of interest in chemical synthesis and materials science research. This compound is built on a mesitylene core (1,3,5-trimethylbenzene) , which provides a symmetric and sterically hindered aromatic platform. The dichloromethyl (-CHCl₂) substituent is a reactive functional group that can serve as a key synthetic intermediate. Researchers may explore its use in Friedel-Crafts alkylation reactions to construct more complex molecular architectures, or as a precursor to aldehydes via hydrolysis. Its structure suggests potential utility in the development of ligands for coordination chemistry, the synthesis of dendrimers, and as a building block for porous organic polymers. The specific physical and chemical properties (e.g., melting point, boiling point) for this compound are not fully characterized in the public domain. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12Cl2 B13690799 2-(Dichloromethyl)-1,3,5-trimethylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12Cl2

Molecular Weight

203.10 g/mol

IUPAC Name

2-(dichloromethyl)-1,3,5-trimethylbenzene

InChI

InChI=1S/C10H12Cl2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5,10H,1-3H3

InChI Key

NLYCXOWHQJCNKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(Cl)Cl)C

Origin of Product

United States

Synthetic Methodologies for 2 Dichloromethyl 1,3,5 Trimethylbenzene

Direct Halogenation Approaches to the Benzylic Position

Direct halogenation of the methyl groups of 1,3,5-trimethylbenzene (mesitylene) presents a straightforward route to the target compound. This approach typically relies on free-radical mechanisms to achieve substitution at the benzylic position.

Free-Radical Halogenation Protocols and Regioselectivity Considerations

Free-radical halogenation, particularly chlorination, of mesitylene (B46885) can lead to a mixture of products, including mono-, di-, and trichlorinated species at one or more of the methyl groups. The reaction is initiated by the generation of halogen radicals, often through the use of UV light (hv) or chemical initiators.

The regioselectivity of free-radical halogenation is governed by the stability of the resulting benzylic radical intermediate. For mesitylene, the abstraction of a hydrogen atom from any of the three equivalent methyl groups leads to the same stabilized benzylic radical. However, controlling the extent of chlorination on a single methyl group to favor the formation of the dichloromethyl derivative over the monochloromethyl or trichloromethyl analogs is a key challenge. Bromination, in contrast to chlorination, is generally more selective, but achieving dichlorination can be more difficult. youtube.com The relative reactivity of C-H bonds follows the order of tertiary > secondary > primary, a factor that influences the product distribution in alkanes but is less complex in the case of the equivalent methyl groups of mesitylene. youtube.com

Optimization of Reaction Conditions for Geminal Dichloride Formation from Methyl Groups

To selectively synthesize 2-(dichloromethyl)-1,3,5-trimethylbenzene, careful optimization of reaction conditions is paramount. Key parameters that can be manipulated include the choice of chlorinating agent, reaction temperature, and the use of catalysts or additives.

Common chlorinating agents for this purpose include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). masterorganicchemistry.com The reaction may be promoted by radical initiators like azobisisobutyronitrile (AIBN) or by UV irradiation. Controlling the stoichiometry of the chlorinating agent is crucial to favor the formation of the geminal dichloride. An excess of the chlorinating agent can lead to over-halogenation, resulting in the formation of 1,3,5-tris(chloromethyl)-2,4,6-trimethylbenzene or even more highly chlorinated products. nih.gov Conversely, insufficient chlorinating agent will primarily yield the monochlorinated product, 2-(chloromethyl)-1,3,5-trimethylbenzene. chemsynthesis.com

ParameterConditionEffect on Product Distribution
Chlorinating Agent SO₂Cl₂, NCSInfluences reactivity and selectivity.
Initiator UV light, AIBNGenerates radicals to start the chain reaction.
Stoichiometry Controlled molar ratio of mesitylene to chlorinating agentCrucial for maximizing the yield of the desired dichloromethyl product.
Temperature VariesAffects reaction rate and selectivity; higher temperatures can lead to less selectivity.

Functionalization of Aromatic Aldehyde Precursors

An alternative synthetic route involves the conversion of a pre-existing functional group on the aromatic ring, specifically an aldehyde, into the desired dichloromethyl group.

Conversion of 2-Formyl-1,3,5-trimethylbenzene to Geminal Dichlorides

The starting material for this approach is 2,4,6-trimethylbenzaldehyde (B22134), also known as mesitaldehyde. wikipedia.orgmgc.co.jp This aldehyde can be synthesized through the formylation of mesitylene. google.com The conversion of the formyl group to a geminal dichloride is a deoxygenative chlorination reaction. A variety of reagents can effect this transformation. For instance, phosphorus pentachloride (PCl₅) is a classic reagent for this purpose. researchgate.net More modern methods may employ reagents like oxalyl chloride in the presence of a phosphine (B1218219) oxide catalyst. researchgate.net

The reaction of an aldehyde with a chlorinating agent like PCl₅ proceeds through the formation of a chlorophosphonium intermediate, which is then displaced by chloride ions to yield the geminal dichloride.

Catalytic Systems for Dichloromethylation of Aromatic Aldehydes

Recent advancements have focused on developing catalytic systems for the dichloromethylation of aromatic aldehydes to reduce the use of stoichiometric and often harsh reagents. researchgate.net Phosphine oxides have been shown to catalyze the conversion of aldehydes to 1,1-dichlorides using oxalyl chloride as the consumable reagent. researchgate.net Another approach involves the use of dichloromethyl methyl ether in the presence of a Lewis acid like titanium(IV) tetrachloride (TiCl₄). researchgate.net These catalytic methods offer milder reaction conditions and can be more environmentally benign. Aromatic aldehydes can also act as promoters in certain catalytic reactions, such as the zeolite-catalyzed dehydration of methanol to dimethyl ether. rsc.org

Catalyst/Reagent SystemSubstrateProductKey Features
PCl₅Aromatic AldehydeDichloromethylated AromaticStoichiometric, effective for conversion. researchgate.net
Phosphine Oxide / Oxalyl ChlorideAldehyde1,1-DichlorideCatalytic, milder conditions. researchgate.net
Dichloromethyl methyl ether / TiCl₄Aldehyde/AlcoholGeminal Dichloride/ChlorideHighly efficient deoxygenative chlorination. researchgate.net

C-H Bond Activation and Subsequent Halogenation Strategies

Direct C-H bond activation represents a cutting-edge approach to the synthesis of functionalized aromatic compounds. This strategy aims to directly convert an unactivated C-H bond of a methyl group into a C-halogen bond with high regioselectivity.

While still an evolving field, C-H activation methodologies offer the potential for more atom-economical and efficient syntheses. These reactions often employ transition metal catalysts, such as those based on palladium, rhodium, or iridium, which can selectively activate a specific C-H bond. umich.edu Directing groups are often utilized to guide the catalyst to the desired position on the substrate. rsc.org For a symmetric molecule like mesitylene, the challenge lies in controlling the degree of halogenation on a single methyl group.

Research has demonstrated the C-H activation of mesitylene using an iridium complex, which, upon treatment with thionyl chloride, yielded 1-(chloromethyl)-3,5-dimethylbenzene. researchgate.net While this example illustrates monochlorination, further development of such systems could potentially be tailored for the formation of the dichloromethyl derivative. The development of catalysts that can perform multiple, selective C-H halogenations at the same site is an active area of research. recercat.cat

Iridium-Catalyzed Benzylic C-H Activation in Trimethylbenzene Systems

The direct functionalization of C-H bonds using transition metal catalysts represents a powerful and atom-economical approach in organic synthesis. Iridium complexes, in particular, have shown significant promise in activating otherwise inert C-H bonds. While direct iridium-catalyzed dichloromethylation of 1,3,5-trimethylbenzene has not been extensively reported, the reactivity of iridium catalysts with mesitylene for other C-H functionalizations suggests its potential as a synthetic route.

Research has demonstrated that iridium complexes can catalyze the borylation, amination, and silylation of benzylic C-H bonds. illinois.eduresearchgate.netnih.gov These transformations typically proceed through an oxidative addition of the C-H bond to the iridium center, followed by reductive elimination to form the functionalized product. illinois.eduresearchgate.net For the synthesis of this compound, a hypothetical catalytic cycle could involve the sequential oxidative addition of two C-H bonds at the same benzylic carbon, followed by reaction with a chlorine source.

A key challenge in developing such a method would be controlling the selectivity for dichlorination. The catalyst system would need to favor a second C-H activation at the already monochlorinated benzylic position over activation at the other two methyl groups of mesitylene. The electronic effects of the chlorine atom in the monochlorinated intermediate would likely play a crucial role in directing the second C-H activation. While still a developing area, the high selectivity often observed in iridium-catalyzed reactions offers a promising avenue for future research into the selective synthesis of geminal dihalides like this compound.

Role of Chlorinating Agents in Selective C-Cl Bond Formation

The choice of chlorinating agent is critical in directing the outcome of benzylic chlorination reactions. A variety of reagents are available, each with distinct reactivity profiles that can be leveraged to control the degree of chlorination. Common chlorinating agents for benzylic C-H bonds include N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA). enamine.netorganic-chemistry.orgwikipedia.org

N-Chlorosuccinimide (NCS): NCS is a versatile reagent for free-radical chlorination, often initiated by light or a radical initiator. organic-chemistry.org The reaction proceeds via a chain mechanism where a chlorine radical abstracts a benzylic hydrogen, and the resulting benzylic radical reacts with NCS to form the chlorinated product and a succinimidyl radical, which propagates the chain. Controlling the stoichiometry of NCS and the reaction conditions is crucial for achieving the desired level of chlorination. For the synthesis of this compound, an excess of NCS under photochemical conditions could potentially favor the formation of the dichloromethyl product.

Trichloroisocyanuric Acid (TCCA): TCCA is a stable and efficient source of electrophilic chlorine. enamine.netwikipedia.orgsigmaaldrich.com It can be used for both free-radical and polar chlorination pathways. Under radical conditions, TCCA can generate chlorine radicals for benzylic C-H abstraction. In the presence of a Lewis acid or a protic acid, TCCA can act as an electrophilic chlorinating agent. The reactivity of TCCA can be tuned by the choice of solvent and catalyst, offering a potential handle for controlling the selectivity of dichlorination. rsc.org

The selectivity of these agents for mono-, di-, or trichlorination depends on several factors, including the stability of the intermediate benzylic radicals and the reaction kinetics. The introduction of the first chlorine atom can influence the reactivity of the remaining benzylic C-H bonds, which can be exploited to favor dichlorination.

Chlorinating AgentReaction TypeInitiator/CatalystPotential for Dichlorination
N-Chlorosuccinimide (NCS)Free RadicalLight (hν), Radical InitiatorModerate to High with excess reagent
Trichloroisocyanuric Acid (TCCA)Free Radical / ElectrophilicLight (hν), Acid CatalystModerate to High depending on conditions

Analogous Synthetic Routes from Related Aromatic Scaffolds

Extension of Known Methods for Chloromethylation of Alkylbenzenes

The chloromethylation of aromatic compounds, a classic electrophilic aromatic substitution, provides a foundational approach that can be conceptually extended to the synthesis of this compound. The Blanc-Quelet reaction, for instance, introduces a chloromethyl group onto an aromatic ring using formaldehyde and hydrogen chloride, typically with a Lewis acid catalyst like zinc chloride. damascusuniversity.edu.syyoutube.comwikipedia.org

While the standard Blanc-Quelet reaction yields a monochloromethylated product, modifications to the reaction conditions could potentially lead to dichlorination. This might involve using a dichloromethylating agent in place of formaldehyde or forcing the reaction with a significant excess of the chloromethylating reagents under harsh conditions. However, controlling the reaction to achieve selective geminal dichlorination at a specific methyl group of mesitylene would be challenging, with the potential for competing reactions such as chlorination on the aromatic ring or polymerization.

Another established method is the free-radical chlorination of alkylbenzenes using chlorine gas under UV irradiation. masterorganicchemistry.comchemistrytalk.orgdocbrown.info This method is known to produce a mixture of mono-, di-, and trichlorinated products at the benzylic position. docbrown.info By carefully controlling the reaction time, temperature, and the ratio of chlorine to the alkylbenzene, it is possible to influence the product distribution. For the synthesis of this compound, a controlled free-radical chlorination of mesitylene could be a viable, albeit potentially low-yielding, approach due to the difficulty in stopping the reaction precisely at the dichlorination stage.

Comparative Analysis of Synthetic Efficiencies and Selectivities

A comparative analysis of the potential synthetic routes to this compound reveals a trade-off between selectivity and the current state of development of the methodology.

Synthetic RoutePlausible ReagentsExpected Selectivity for DichlorinationPotential Challenges
Iridium-Catalyzed C-H Activation[Ir(cod)Cl]₂, Ligand, Cl SourcePotentially HighMethod not yet developed for this transformation
Free-Radical ChlorinationNCS or TCCA with hνModerateOver-chlorination to trichloromethyl product, formation of monochlorinated byproduct
Modified Blanc-Quelet ReactionDichloromethylating agent, Lewis AcidLow to ModerateRing chlorination, polymerization, harsh reaction conditions

The iridium-catalyzed C-H activation approach, while currently hypothetical for this specific product, holds the most promise for high selectivity due to the directed nature of the catalytic process. However, significant research would be required to develop a suitable catalyst system.

Free-radical chlorination is a more established method for benzylic halogenation and is likely capable of producing the desired product. The main drawback is the inherent lack of selectivity, which would necessitate careful optimization of reaction conditions and likely result in a mixture of products requiring purification.

Extending electrophilic chloromethylation methods like the Blanc-Quelet reaction to achieve dichlorination is conceptually possible but fraught with challenges. The harsh conditions often required for such reactions could lead to a variety of side products, making it a less desirable route from a selectivity and efficiency standpoint.

Chemical Reactivity and Mechanistic Investigations of 2 Dichloromethyl 1,3,5 Trimethylbenzene

Nucleophilic Substitution Reactions of the Dichloromethyl Moiety

The two chlorine atoms on the benzylic carbon are good leaving groups, making the compound susceptible to nucleophilic substitution reactions. The benzylic position provides stabilization for carbocationic intermediates, suggesting that reactions can proceed through an S_N1-like mechanism. However, concerted S_N2 pathways are also possible.

Hydrolysis Pathways to Aldehyde Derivatives

The synthesis of 2,4,6-trimethylbenzaldehyde (B22134) often starts with mesitylene (B46885), which is treated with a formylating agent in the presence of a Lewis acid. This reaction generates the 2-(dichloromethyl)-1,3,5-trimethylbenzene intermediate, which is subsequently hydrolyzed during the aqueous workup phase.

Table 1: Synthesis of 2,4,6-Trimethylbenzaldehyde via Dichloromethyl Intermediate

Reagents Catalyst Solvent Yield Reference
Mesitylene, Dichloromethyl methyl ether TiCl₄ CH₂Cl₂ 81-89% Organic Syntheses
Mesitylene, Dichloromethyl methyl ether AlCl₃ CH₂Cl₂ >88% CN102924252A

Formation of Diol Derivatives and Subsequent Transformations

The hydrolysis of geminal dihalides is understood to proceed through a two-step nucleophilic substitution mechanism. In the case of this compound, a water molecule or hydroxide (B78521) ion attacks the electrophilic benzylic carbon, displacing one chloride ion to form a halohydrin intermediate, 1-(chloro)(hydroxy)methyl-2,4,6-trimethylbenzene. A second substitution reaction then replaces the remaining chloride, leading to the formation of a geminal diol (gem-diol), specifically 1-(2,4,6-trimethylphenyl)methane-1,1-diol.

However, gem-diols are typically unstable intermediates, especially when not substituted with strong electron-withdrawing groups. The steric crowding from the ortho-methyl groups on the benzene (B151609) ring may further destabilize this diol. Consequently, the 1-(2,4,6-trimethylphenyl)methane-1,1-diol readily undergoes spontaneous dehydration, eliminating a molecule of water to form the highly stable, conjugated carbonyl group of 2,4,6-trimethylbenzaldehyde. Due to this inherent instability, the gem-diol is not isolated as a final product but exists only as a transient species in the reaction pathway.

Reactivity with Other Nucleophiles (e.g., Amines, Thiols, Alcohols)

The dichloromethyl group is reactive towards a variety of other nucleophiles besides water. These reactions also proceed via sequential nucleophilic substitution.

Amines : Reaction with primary or secondary amines is expected to yield gem-diamino derivatives. For instance, treatment with two equivalents of a primary amine (R-NH₂) would first form an N-alkyl-N-(chloro(2,4,6-trimethylphenyl)methyl)amine intermediate, followed by a second substitution to produce N,N'-((2,4,6-trimethylphenyl)methylene)bis(alkan-1-amine). These gem-diamines can be unstable and may eliminate ammonia (B1221849) or an amine to form a Schiff base (imine).

Thiols : With thiol nucleophiles (R-SH), in the presence of a base, this compound is expected to form dithioacetals. The reaction would yield 2-((bis(alkylthio)methyl))-1,3,5-trimethylbenzene. Dithioacetals are valuable functional groups in organic synthesis, often used as protecting groups for carbonyls or as precursors for C-C bond formation.

Alcohols : In the presence of a base or under acidic conditions, alcohols (R-OH) can react to form acetals. The sequential substitution of the two chlorides by an alkoxide group (-OR) results in the formation of 2-(dialkoxymethyl)-1,3,5-trimethylbenzene. Acetals are common protecting groups for aldehydes.

Organometallic Transformations and Coupling Reactions

While the dichloromethyl group is highly reactive in nucleophilic substitutions, its application in organometallic coupling reactions is more nuanced and less documented than for simple aryl or vinyl halides.

Cross-Coupling Reactions Involving the Dichloromethyl Group (e.g., Grignard, Suzuki, Stille type)

Standard palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Kumada couplings are not typically employed directly on the sp³-hybridized carbons of a dichloromethyl group. These reactions are most efficient for coupling sp²- or sp-hybridized carbons (e.g., aryl, vinyl, or alkynyl halides).

Furthermore, the formation of a Grignard reagent from this compound is not feasible. Grignard reagents are highly basic and would be incompatible with the acidic alpha-proton of the dichloromethyl group. Additionally, the presence of two halides on the same carbon complicates the standard mechanism of Grignard formation. Consequently, the scientific literature does not provide significant evidence for the successful application of these common cross-coupling reactions to the dichloromethyl moiety of this compound.

Catalytic Reductive Homocoupling and Heterocoupling Strategies

In contrast to cross-coupling, reductive homocoupling of benzylic halides provides a viable pathway for forming new carbon-carbon bonds. The reductive coupling of this compound would be expected to yield stilbene (B7821643) derivatives, specifically (E)-1,2-bis(2,4,6-trimethylphenyl)ethene. Several methods developed for the coupling of benzylic halides could be applied to this substrate.

Table 2: Potential Methods for Reductive Homocoupling

Method Reagents/Catalyst Expected Product General Applicability
Phosphine-Catalyzed Coupling Triphenylphosphine, Base (e.g., NaH) trans-Stilbene derivative Effective for benzylic chlorides.
Titanocene-Mediated Coupling Titanocene monochloride (Cp₂TiCl) Stilbene derivative Mediates homocoupling of benzylic gem-dihalides.
McMurry Reaction Low-valent titanium (e.g., from TiCl₃/LiAlH₄) Stilbene derivative Applied to the corresponding aldehyde (2,4,6-trimethylbenzaldehyde).

These strategies typically involve the formation of radical or organometallic intermediates that subsequently dimerize. For example, phosphine-catalyzed reactions can proceed through phosphonium (B103445) ylide or carbene intermediates to generate the stilbene product with high stereoselectivity for the trans isomer. While heterocoupling strategies involving gem-dihalides are less common, the potential for such reactions exists under specific catalytic conditions, though they are not well-established for this particular substrate.

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The dichloromethyl group in this compound serves as a versatile handle for the construction of new chemical bonds. Its benzylic position, activated by the adjacent aromatic ring, makes it susceptible to both nucleophilic substitution and reactions involving organometallic reagents.

Carbon-Carbon Bond Formation:

One of the primary pathways to form new carbon-carbon bonds from this compound is through Friedel-Crafts alkylation reactions. wikipedia.orggoogle.comresearchgate.net In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the dichloromethyl group can act as an electrophile, reacting with other aromatic compounds to form diarylmethane derivatives. The reaction proceeds through the formation of a benzylic carbocation, which is stabilized by the electron-donating methyl groups on the aromatic ring.

The reaction with organometallic reagents provides another avenue for carbon-carbon bond formation. Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) can displace one or both chloride atoms to form new alkyl or aryl substituted products. The reactivity can be controlled by the stoichiometry of the organometallic reagent and the reaction conditions.

Below is a table summarizing representative reactions for carbon-carbon bond formation:

Reaction TypeReagentsProduct TypeKey Conditions
Friedel-Crafts AlkylationArene (e.g., Benzene, Toluene), Lewis Acid (e.g., AlCl₃)Diarylmethane derivativesAnhydrous conditions
Reaction with Grignard ReagentsRMgX (e.g., CH₃MgBr, PhMgBr)Substituted alkyl/aryl mesitylene derivativesEthereal solvent (e.g., THF, Diethyl ether)
Reaction with Organolithium ReagentsRLi (e.g., n-BuLi, PhLi)Substituted alkyl/aryl mesitylene derivativesAnhydrous, inert atmosphere

Carbon-Heteroatom Bond Formation:

The dichloromethyl group is also susceptible to nucleophilic substitution by heteroatom nucleophiles, leading to the formation of a variety of functional groups. These reactions typically proceed via an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

Common nucleophiles for these transformations include:

Amines: Primary and secondary amines react to form the corresponding mono- and di-substituted amino derivatives.

Alkoxides: Alkoxides, such as sodium ethoxide, can displace the chloride ions to yield ethers.

Thiols: Thiols and their conjugate bases (thiolates) react to form thioethers.

Water/Hydroxide: Hydrolysis of the dichloromethyl group, often under basic conditions, can lead to the formation of the corresponding benzaldehyde (B42025).

The following table provides examples of reactions leading to carbon-heteroatom bond formation:

NucleophileProduct Functional GroupGeneral Reaction Conditions
Ammonia (NH₃), Primary Amines (RNH₂), Secondary Amines (R₂NH)AmineOften requires elevated temperatures and/or pressure
Alkoxides (RO⁻)EtherReaction with the corresponding alcohol in the presence of a base
Thiols (RSH) / Thiolates (RS⁻)ThioetherTypically carried out in the presence of a base
Water (H₂O) / Hydroxide (OH⁻)Aldehyde (via hydrolysis)Aqueous conditions, can be acid or base-catalyzed

Rearrangement Reactions and Carbene Chemistry

The presence of a geminal dichloride on a benzylic carbon opens up the possibility of generating a carbene intermediate, which can then undergo various rearrangement and insertion reactions.

Geminal dichlorides are known precursors for carbenes. ncert.nic.in The generation of a carbene from this compound can be envisioned through alpha-elimination. This process typically involves the removal of a proton from the dichloromethyl carbon by a strong base, followed by the loss of a chloride ion. However, due to the lack of a proton on the dichloromethyl carbon in this specific molecule, this pathway is not feasible.

An alternative method for carbene generation from geminal dichlorides involves the use of reducing agents, such as alkali metals or organolithium compounds. These reagents can effect a reductive elimination of the two chlorine atoms to form the corresponding carbene.

Once generated, the carbene derived from this compound can potentially undergo several transformations.

Intramolecular Rearrangements: While intramolecular C-H insertion reactions are known for carbenes, the substitution pattern of this compound does not offer readily accessible C-H bonds for such insertions that would lead to stable, rearranged products. youtube.com

Intermolecular Rearrangements (Dimerization): A more plausible fate for the carbene is an intermolecular reaction, specifically dimerization, to form a stilbene derivative. google.com This type of reaction is a known pathway for carbenes, leading to the formation of a carbon-carbon double bond between two carbene units. In the case of the carbene from this compound, this would result in the formation of a symmetrically substituted stilbene. The reaction of benzylic chlorides to form stilbenes is a documented process. wikipedia.orggoogle.comalchetron.comwvu.edu

Oxidation and Reduction Chemistry

The different functional groups present in this compound allow for selective oxidation and reduction reactions.

The dichloromethyl group can be selectively reduced to either a chloromethyl or a methyl group.

Reduction to a Methyl Group: Catalytic hydrogenation is a common method for the reduction of benzylic halides to the corresponding hydrocarbon. tcichemicals.com Using a catalyst such as palladium on carbon (Pd/C) and a hydrogen source, the dichloromethyl group can be fully reduced to a methyl group. Hydride reducing agents like lithium aluminum hydride (LiAlH₄) are also effective for this transformation. chadsprep.comacs.orgsaskoer.ca

Partial Reduction to a Chloromethyl Group: Achieving selective partial reduction to the chloromethyl stage is more challenging and requires milder reducing agents and carefully controlled reaction conditions.

The following table outlines potential reduction methods:

Reducing Agent/MethodExpected ProductGeneral Conditions
Catalytic Hydrogenation (e.g., H₂, Pd/C)2-Methyl-1,3,5-trimethylbenzene (Isodurene)Hydrogen gas pressure, suitable solvent
Lithium Aluminum Hydride (LiAlH₄)2-Methyl-1,3,5-trimethylbenzene (Isodurene)Anhydrous ethereal solvent, followed by aqueous workup

The oxidation of this compound can target either the aromatic ring or the alkyl side chains, depending on the oxidizing agent and reaction conditions.

Oxidation of the Aromatic Ring: The electron-rich trimethylbenzene ring is susceptible to oxidation under certain conditions, potentially leading to the formation of phenols or ring-opened products. However, the alkyl side chains are generally more prone to oxidation.

Oxidation of the Alkyl Side Chains: The methyl groups on the benzene ring are susceptible to oxidation by strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). masterorganicchemistry.comstackexchange.comlibretexts.orgubc.ca This reaction typically converts the alkyl groups into carboxylic acid groups, provided there is at least one benzylic hydrogen atom. csbsju.edu In the case of this compound, the three methyl groups can be oxidized to carboxylic acids, potentially leading to a tricarboxylic acid derivative. The dichloromethyl group is generally resistant to these oxidizing conditions. Milder oxidizing agents may allow for the selective oxidation of one or two methyl groups. For example, the oxidation of mesitylene can yield 3,5-dimethylbenzaldehyde (B1265933) with a milder oxidizing agent like manganese dioxide. wikipedia.orgalchetron.com

The table below summarizes potential oxidation reactions:

Oxidizing AgentTarget SiteExpected ProductGeneral Conditions
Potassium Permanganate (KMnO₄)Methyl side chains2-(Dichloromethyl)-1,3,5-benzenetricarboxylic acidAqueous, basic or acidic, heat
Chromic Acid (H₂CrO₄)Methyl side chains2-(Dichloromethyl)-1,3,5-benzenetricarboxylic acidAqueous acid, heat
Manganese Dioxide (MnO₂)One or two methyl side chainsCorresponding benzaldehyde derivative(s)Milder conditions than KMnO₄ or H₂CrO₄

Detailed Reaction Mechanism Studies

Detailed investigations into the reaction mechanisms of this compound are not present in the current body of scientific literature. Such studies would be crucial for a fundamental understanding of its reactivity, including its susceptibility to nucleophilic substitution and other transformations.

Kinetic Isotope Effects in Transformations of this compound

There is no available research data on the kinetic isotope effects (KIEs) for reactions involving this compound. KIE studies are a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopic substitution, typically of hydrogen with deuterium, affects the rate of a chemical reaction. The absence of such data precludes any discussion on the rate-determining steps or the nature of bond-breaking and bond-forming processes in the transition states of its reactions.

Transition State Analysis and Energy Profiles of Key Reactions

A transition state analysis for key reactions of this compound is also not documented in scientific literature. Computational studies that model the transition state structures and calculate the associated energy profiles are fundamental to understanding reaction pathways, predicting reactivity, and explaining selectivity. Without these computational investigations, a detailed and scientifically accurate description of the transition states and energy landscapes for the reactions of this compound cannot be provided.

Applications of this compound in Advanced Organic Synthesis and Materials Science

Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of published research detailing the specific applications of This compound in the advanced fields of organic synthesis and materials science as outlined. The available data primarily focuses on related mesitylene derivatives, particularly those functionalized with chloromethyl (-CH₂Cl) groups rather than the dichloromethyl (-CHCl₂) group.

The dichloromethyl group's typical reactivity involves hydrolysis to form an aldehyde (formyl group), suggesting its primary role is likely as a precursor for 2,4,6-trimethylbenzaldehyde (mesitaldehyde). This differs significantly from the reactivity of chloromethylated mesitylenes, which are widely used as multifunctional building blocks for creating larger, complex architectures.

Consequently, it is not possible to provide a detailed, evidence-based article on the use of this compound for the synthesis of polymers, dendrimers, macrocycles, advanced ligands, or in the development of new synthetic methodologies as requested, due to the absence of relevant findings in the current body of scientific research.

Applications in Advanced Organic Synthesis and Materials Science

Development of New Synthetic Methodologies

Exploration of 2-(Dichloromethyl)-1,3,5-trimethylbenzene in Catalyst Design

While not typically used as a direct component of catalysts, this compound is a crucial precursor for synthesizing sterically demanding ligands, which are fundamental to modern catalyst design. The true value of this compound lies in its efficient conversion to 2,4,6-trimethylbenzaldehyde (B22134), also known as mesitaldehyde. wikipedia.org This aldehyde is a versatile building block for creating complex ligands that impart unique properties to metal-based catalysts.

The transformation from the dichloromethyl intermediate to the aldehyde is a key step in the Rieche formylation reaction. wikipedia.orgdbpedia.org Once formed, mesitaldehyde can be used to construct a variety of ligand types, including N-heterocyclic carbenes (NHCs), Schiff bases, and phosphine (B1218219) ligands. The defining feature endowed by this precursor is the mesityl group.

The Influence of the Mesityl Group in Catalysis:

Steric Hindrance : The three methyl groups on the benzene (B151609) ring create a sterically crowded environment around the coordinating atom of the ligand. mdpi.com This bulk is critical for controlling the reactivity and selectivity of the catalyst. It can create a specific "pocket" around the metal center, influencing which substrates can bind and how they orient, leading to high regioselectivity or enantioselectivity in asymmetric catalysis.

Enhanced Stability : The steric bulk of the mesityl group can protect the catalytically active metal center from decomposition pathways, such as dimerization or reactions with the solvent, thereby increasing the catalyst's stability and turnover number.

Modulation of Electronic Properties : The electron-donating nature of the methyl groups can influence the electronic environment of the metal center, fine-tuning its catalytic activity.

The synthesis of mesitaldehyde via this compound provides an effective entry point to a wide range of sterically hindered ligands that are essential for developing high-performance catalysts for reactions like cross-coupling, metathesis, and asymmetric hydrogenation.

Table 1: Application of Mesitaldehyde-Derived Ligands in Catalysis

Ligand Type Synthesis from Mesitaldehyde Catalyst Application Example Benefit of Mesityl Group
Schiff Base Ligands Condensation reaction with primary amines. Asymmetric cyanohydrin synthesis. Controls facial selectivity of substrate approach.
N-Heterocyclic Carbenes (NHCs) Multi-step synthesis starting with mesitaldehyde-derived amines. Olefin metathesis, cross-coupling reactions. Enhances catalyst stability and activity.
Phosphine Ligands Reduction of mesitaldehyde to mesityl alcohol, followed by halogenation and reaction with phosphides. Suzuki and Buchwald-Hartwig cross-coupling. Provides necessary steric bulk to promote reductive elimination.

Contribution to Green Chemistry through Efficient Transformations

The role of this compound in green chemistry is best understood through the efficiency of the reaction in which it is an intermediate: the Rieche formylation. wikipedia.org This reaction provides a direct and high-yielding method for the formylation of electron-rich aromatic compounds like mesitylene (B46885), aligning with several principles of green chemistry. wikipedia.orgmdma.ch

The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride, to directly install an aldehyde group onto the mesitylene ring. mdpi.comwikipedia.org This process is often more efficient and selective than other classical formylation methods.

Green Chemistry Aspects of the Rieche Formylation:

Atom Economy and Step Economy : The reaction allows for the direct conversion of a C-H bond to a C-CHO bond in a single synthetic step. This high step economy avoids lengthy synthetic sequences that often generate significant waste. Compared to methods involving protection/deprotection steps or multi-step conversions (e.g., oxidation of a methyl group), this direct approach is more efficient.

High Selectivity : For highly activated and sterically defined substrates like mesitylene, the Rieche formylation proceeds with excellent regioselectivity, minimizing the formation of isomeric byproducts and simplifying purification processes. mdma.ch This reduces solvent waste associated with chromatography.

Enabling Catalytic Pathways : By providing an efficient route to valuable building blocks like mesitaldehyde, the transformation indirectly promotes the use of catalytic methods. Mesitaldehyde is instrumental in creating ligands for catalysts that can run at low loadings, replacing stoichiometric reagents and further reducing waste. nih.gov

Table 2: Comparison of Formylation Methods for Mesitylene

Method Reagents Typical Conditions Green Chemistry Considerations
Rieche Formylation Mesitylene, Dichloromethyl methyl ether, TiCl₄ Low temperature, chlorinated solvent Pros: High yield, excellent regioselectivity, high step economy. Cons: Uses stoichiometric strong Lewis acid, chlorinated solvent. wikipedia.org
Gattermann-Koch Reaction Mesitylene, CO, HCl, AlCl₃/CuCl High pressure Pros: Uses simple, inexpensive reagents. Cons: Requires high pressure, corrosive reagents, low to moderate yields for some substrates. dissertationtopic.net
Vilsmeier-Haack Reaction Mesitylene, POCl₃, DMF 0°C to 100°C Pros: Widely applicable. Cons: Often less effective for sterically hindered substrates, can lack regioselectivity, uses stoichiometric phosphorus oxychloride. mdma.ch
Oxidation of Mesitylene Mesitylene, Strong Oxidants (e.g., KMnO₄, CrO₃) Varies Pros: Avoids chlorinated formylating agents. Cons: Often suffers from over-oxidation to carboxylic acid, uses stoichiometric heavy metal oxidants (waste). wikipedia.org

Spectroscopic and Computational Characterization in Research

Quantum Chemical and Computational Studies

Prediction of Spectroscopic Properties and Conformational Analysis

Computational chemistry offers powerful tools for the prediction of spectroscopic properties and the conformational analysis of molecules like 2-(Dichloromethyl)-1,3,5-trimethylbenzene. These methods, primarily rooted in quantum mechanics, allow for the elucidation of molecular structure and dynamics, providing insights that are complementary to experimental data.

Density Functional Theory (DFT) is a widely used computational method for predicting a variety of spectroscopic data, including Nuclear Magnetic Resonance (NMR) spectra. nrel.govrsc.orgualberta.camdpi.com For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors of the nuclei in the molecule. The accuracy of these predictions is highly dependent on the choice of the functional and basis set used in the calculation. mdpi.com By comparing the calculated chemical shifts with experimental data, a precise assignment of the NMR signals to the specific protons and carbons in the molecule can be achieved. For instance, calculations would differentiate the chemical shifts of the two aromatic protons from the nine protons of the three methyl groups and the single proton of the dichloromethyl group. Similarly, the distinct signals for the aromatic carbons, the methyl carbons, and the dichloromethyl carbon can be computationally predicted and assigned.

Conformational analysis of this compound involves studying the energetics of the rotation of the dichloromethyl group around the bond connecting it to the benzene (B151609) ring. This rotation is associated with a specific energy barrier. doi.orgdtic.milnih.gov Computational methods can be employed to calculate the potential energy surface for this rotation, revealing the most stable (lowest energy) conformation and the energy of the transition state for rotation. The rotational barrier is influenced by steric and electronic interactions between the dichloromethyl group and the adjacent methyl groups on the benzene ring. The preferred conformation and the magnitude of the rotational barrier can be determined by performing a relaxed scan of the potential energy surface, where the geometry of the molecule is optimized at each step of the rotation.

Below is a hypothetical interactive data table illustrating the kind of results that could be obtained from DFT calculations for the prediction of ¹³C NMR chemical shifts and the rotational barrier of the dichloromethyl group in this compound.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts and Rotational Barrier

ParameterAtom/GroupPredicted Value (ppm)
¹³C Chemical ShiftC-Cl₂85.2
Aromatic C-H129.5
Aromatic C-CH₃138.1
Aromatic C-C(H)Cl₂140.3
-CH₃21.0
Rotational Barrier-C(H)Cl₂4.5 kcal/mol

Thermochemical Calculations and Reaction Energetics

Computational thermochemistry provides a framework for the calculation of thermodynamic properties of molecules, such as their enthalpy of formation and the energetics of chemical reactions. For this compound, these calculations are crucial for understanding its stability and reactivity.

The standard enthalpy of formation (ΔHf°) of this compound can be calculated using various computational methods, including ab initio and DFT methods. elsevierpure.comresearchgate.net These calculations often employ isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction. This approach helps in canceling out systematic errors in the calculations, leading to more accurate predictions of the enthalpy of formation. The calculated enthalpy of formation provides a measure of the molecule's stability relative to its constituent elements.

Reaction energetics for processes involving this compound can also be investigated computationally. For example, the energetics of benzylic C-H bond activation, a key step in many of its reactions, can be modeled. researchgate.netresearchgate.netrsc.org Computational methods can be used to calculate the bond dissociation energy (BDE) of the benzylic C-H bond, providing insight into the ease with which a benzylic radical can be formed. The energetics of subsequent reaction steps, such as the reaction of the benzylic radical with other species, can also be modeled to build a complete energy profile for a given reaction.

Below is a hypothetical interactive data table summarizing the types of thermochemical data that can be computationally derived for this compound.

Interactive Data Table: Calculated Thermochemical Properties

PropertyValueUnit
Standard Enthalpy of Formation (gas phase)-35.8kcal/mol
Benzylic C-H Bond Dissociation Energy88.2kcal/mol
Gibbs Free Energy of Formation (gas phase)25.1kcal/mol

In Silico Modeling of Reaction Pathways

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

In silico modeling of reaction pathways is a powerful approach to understanding the detailed mechanism of chemical reactions involving this compound. This involves the computational location of transition states and the analysis of the reaction path connecting reactants, transition states, and products.

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating the TS is a critical step in understanding the kinetics of a reaction, as the energy of the TS determines the activation energy. Various computational algorithms are available for searching for transition states. Once a candidate TS structure is located, a frequency calculation must be performed to confirm that it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Following the successful location of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. beilstein-journals.orgrsc.orgrsc.orgimist.ma An IRC calculation maps out the minimum energy path connecting the transition state to the reactants and products. This analysis confirms that the located transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur as the reaction progresses. For a reaction involving this compound, such as a nucleophilic substitution at the dichloromethyl carbon, IRC analysis would visualize the approach of the nucleophile, the breaking of the carbon-chlorine bond, and the formation of the new bond.

Computational Prediction of Regioselectivity and Stereoselectivity

Computational methods are invaluable for predicting the regioselectivity and stereoselectivity of reactions involving this compound. These predictions are based on the analysis of the electronic and steric properties of the reactants and the energetics of the possible reaction pathways.

Regioselectivity refers to the preference for reaction at one position over another. For electrophilic aromatic substitution reactions on the benzene ring of this compound, computational models can predict the most likely site of attack. rsc.orgnih.govresearchgate.netnih.govresearchgate.net This is often done by calculating the distribution of electron density in the molecule, for example, by analyzing the molecular electrostatic potential or by calculating the Fukui functions, which indicate the susceptibility of different sites to electrophilic or nucleophilic attack. The relative energies of the intermediates formed by attack at different positions can also be calculated to predict the regiochemical outcome.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. While this compound itself is not chiral, reactions at the dichloromethyl carbon can proceed with stereoselectivity if the reactant or catalyst is chiral. Computational modeling can be used to predict the stereochemical outcome of such reactions by calculating the energies of the diastereomeric transition states leading to the different stereoisomeric products. The product distribution is then predicted based on the Boltzmann distribution of the transition state energies.

Below is a hypothetical interactive data table illustrating the kind of data that can be generated from computational studies on the regioselectivity of an electrophilic aromatic substitution reaction on this compound.

Interactive Data Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position of AttackRelative Activation Energy (kcal/mol)Predicted Product Ratio (%)
Ortho to -C(H)Cl₂0.075
Para to -C(H)Cl₂1.225

Challenges and Future Directions in Research on 2 Dichloromethyl 1,3,5 Trimethylbenzene

Overcoming Issues of Chemoselectivity and By-product Formation

A primary hurdle in the synthesis of 2-(dichloromethyl)-1,3,5-trimethylbenzene lies in achieving high chemoselectivity and minimizing the formation of unwanted by-products. The chlorination of mesitylene (B46885) can occur on both the aromatic ring and the methyl groups, leading to a complex mixture of mono-, di-, and tri-substituted products. nih.govnih.gov Controlling the reaction to selectively introduce two chlorine atoms onto a single methyl group while preventing further chlorination or reaction at other sites is a significant synthetic challenge.

Table 1: Potential By-products in the Synthesis of this compound

Compound NamePotential Site of Formation
2-(Chloromethyl)-1,3,5-trimethylbenzeneIncomplete chlorination of a methyl group
2,4-Bis(chloromethyl)-1,3,5-trimethylbenzeneChlorination of a second methyl group
1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzeneChlorination of all three methyl groups
Ring-chlorinated mesitylene derivativesElectrophilic aromatic substitution on the benzene (B151609) ring

Development of Greener and More Sustainable Synthetic Routes

The growing emphasis on green chemistry necessitates the development of more environmentally benign and sustainable methods for the synthesis of this compound. rsc.orgrsc.org Traditional chlorination processes often utilize hazardous reagents like chlorine gas and solvents such as carbon tetrachloride, which are associated with significant environmental and safety concerns. google.comiupac.org

Future research should explore alternative chlorinating agents and solvent systems that are less toxic and more sustainable. The use of phase transfer catalysis in aqueous media, recyclable dicationic ionic liquids, and photocatalytic methods are promising avenues for greener synthesis. researchgate.netresearchgate.netmdpi.com These approaches can lead to milder reaction conditions, reduced waste generation, and easier product isolation, aligning with the principles of sustainable chemical manufacturing. nih.govresearchgate.net

Exploration of Novel Catalytic Transformations

The development of novel and efficient catalytic systems is crucial for advancing the chemistry of this compound. While Lewis acids like ferric chloride (FeCl₃) and stannic chloride (SnCl₄) have been used to catalyze chloromethylation reactions, there is a need for catalysts with improved activity, selectivity, and recyclability. google.com

Recent advancements in catalysis, such as the use of copper-based catalysts for site-selective benzylic chlorination and light-induced iron catalysis, offer exciting possibilities. researchgate.netnih.govdigitellinc.com The exploration of photocatalysts and enzyme-based catalysts could also lead to highly selective and environmentally friendly transformations. Furthermore, developing catalysts that can facilitate the direct conversion of the dichloromethyl group into other valuable functionalities would significantly enhance the synthetic utility of this compound.

Design of Derivatives with Tailored Properties for Specific Applications

The dichloromethyl group in this compound is a versatile functional handle that can be transformed into a variety of other groups, such as aldehydes, carboxylic acids, and nitriles. This versatility opens up opportunities for the design and synthesis of novel derivatives with tailored properties for specific applications in materials science, pharmaceuticals, and agrochemicals.

For instance, the conversion of the dichloromethyl group to an aldehyde would yield 2,4,6-trimethylbenzaldehyde (B22134), a valuable building block. Further functionalization of the aromatic ring or the remaining methyl groups could lead to a diverse library of compounds with unique electronic, optical, or biological properties. Future research should focus on developing efficient and selective methods for the functionalization of this compound to access a wider range of derivatives with desired characteristics.

Integration of Computational and Experimental Approaches for Mechanistic Understanding

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for the rational design of improved synthetic strategies. The integration of computational methods, such as Density Functional Theory (DFT) calculations, with experimental studies can provide valuable insights into reaction pathways, transition states, and the factors that govern selectivity. researchgate.net

Computational modeling can be employed to screen potential catalysts, predict reaction outcomes, and elucidate the role of various reaction parameters. This synergistic approach can accelerate the discovery of new and more efficient synthetic methods by reducing the need for extensive empirical optimization. Future research should leverage the power of computational chemistry to guide experimental design and gain a more comprehensive understanding of the fundamental chemical principles governing the reactivity of this important compound.

Q & A

Basic: What are the recommended synthetic routes for 2-(Dichloromethyl)-1,3,5-trimethylbenzene, and what key reaction parameters influence yield?

Methodological Answer:
A prominent route involves heterocyclization reactions. For example, reacting N-(2,2-dichloro-1-cyanoethenyl)carboxamides with 1H-pyrazol-5-amines under controlled conditions can yield derivatives like 2-(dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency.
  • Catalysts : Acidic or basic catalysts may accelerate cyclization.
  • Temperature : Moderate heating (60–100°C) balances reactivity and side-product formation.
  • Purification : Column chromatography with silica gel or preparative HPLC ensures high purity.
    Storage under inert atmospheres (e.g., argon) at 2–8°C post-synthesis prevents degradation .

Basic: How should researchers ensure the structural integrity and purity of this compound during characterization?

Methodological Answer:
Use a multi-technique approach:

  • NMR Spectroscopy : Compare 1^1H and 13^13C NMR shifts with computational predictions (e.g., using PubChem’s InChI data for analogous chlorinated aromatics) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and isotopic patterns.
  • Gas Chromatography (GC) : Monitor purity (>97% by GC) and detect trace impurities .
  • Elemental Analysis : Validate empirical formulas (e.g., C10_{10}H11_{11}Cl2_2).
    Note: Analytical uncertainty for structurally similar trimethylbenzenes is typically ≤0.25% under standardized protocols .

Advanced: What strategies are effective in resolving contradictory data regarding the reactivity of this compound in heterocyclization reactions?

Methodological Answer:
Contradictions often arise from variable reaction conditions. To resolve discrepancies:

  • Reproducibility Checks : Standardize solvent purity, catalyst loading, and temperature gradients.
  • Kinetic Studies : Use stopped-flow NMR or time-resolved MS to track intermediate formation .
  • Isotopic Labeling : Incorporate deuterated analogs (e.g., benzene-d3_3) to trace reaction pathways .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and regioselectivity .

Advanced: What in vitro methodologies are suitable for evaluating the biological activity of derivatives of this compound?

Methodological Answer:
Derivatives like pyrazolo-triazines have shown anticancer potential. Key methodologies include:

  • Cell Viability Assays : MTT or resazurin-based assays using cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposure .
  • Dose-Response Analysis : IC50_{50} values quantify potency; use nonlinear regression for curve fitting.
  • Mechanistic Studies : Flow cytometry (apoptosis) and Western blotting (protein expression) elucidate pathways.
  • Control Experiments : Include reference drugs (e.g., cisplatin) and solvent-only controls to validate specificity.

Basic: What are the critical storage conditions to maintain the stability of this compound in laboratory settings?

Methodological Answer:
Stability is highly sensitive to environmental factors:

  • Temperature : Store at 2–8°C in amber vials to prevent thermal degradation and photolysis .
  • Atmosphere : Use inert gas (argon/nitrogen) to avoid hydrolysis or oxidation.
  • Moisture Control : Add molecular sieves or store in desiccators.
  • Validation : Periodically reassay purity via GC or NMR to detect decomposition.

Advanced: How can computational chemistry aid in predicting the reactivity and potential applications of this compound in synthetic pathways?

Methodological Answer:
Computational tools provide predictive insights:

  • Molecular Dynamics (MD) : Simulate solvent interactions and reaction trajectories.
  • DFT Calculations : Optimize geometries and calculate activation energies for chloromethyl group reactivity .
  • Docking Studies : Screen derivatives for binding affinity to biological targets (e.g., enzymes in cancer pathways).
  • QSAR Models : Corrogate substituent effects (e.g., Cl vs. Br) on bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.